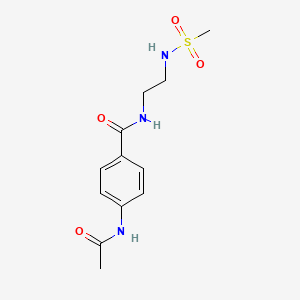![molecular formula C20H27N3O4S2 B6574596 4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide CAS No. 1091430-69-1](/img/structure/B6574596.png)
4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide, referred to as DMS-EtS, is a small molecule that has been gaining a lot of attention in the scientific community due to its potential applications in a variety of areas. DMS-EtS has been found to have a wide range of biochemical and physiological effects, and is being studied for its potential use in a variety of therapeutic, diagnostic, and research applications.
Mecanismo De Acción
The mechanism of action of DMS-EtS is not yet fully understood. However, it is believed that DMS-EtS binds to the active site of PLA2, preventing it from breaking down phospholipids in the cell membrane. In addition, DMS-EtS has been found to interact with a variety of proteins involved in signal transduction pathways, suggesting that it may act as a modulator of these pathways.
Biochemical and Physiological Effects
DMS-EtS has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DMS-EtS is effective at inhibiting the activity of PLA2, as well as modulating signal transduction pathways. In addition, DMS-EtS has been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using DMS-EtS in lab experiments is its ability to inhibit PLA2 activity. This makes it an ideal tool for studying the effects of phospholipid breakdown on cellular processes. However, DMS-EtS has some limitations, such as its relatively low solubility in water and its potential to interact with other proteins involved in signal transduction pathways.
Direcciones Futuras
There are a number of potential future directions for research involving DMS-EtS. These include further studies into its mechanism of action, as well as its potential applications in drug development. In addition, DMS-EtS could be studied for its potential use as a therapeutic agent for a variety of diseases, such as cancer and inflammation. Finally, further research into the effects of DMS-EtS on signal transduction pathways could lead to new insights into the regulation of cellular processes.
Métodos De Síntesis
DMS-EtS can be synthesized using a one-pot condensation reaction between 2,2-dimethylpropanamido and 5-ethylthiophene-2-sulfonamidoethanol. This reaction is catalyzed by a base, such as potassium carbonate, and is carried out at room temperature. The reaction yields a product with a yield of up to 97%.
Aplicaciones Científicas De Investigación
DMS-EtS has been studied for its potential applications in a variety of scientific research areas. It has been shown to be effective as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids in the cell membrane. In addition, DMS-EtS has been studied for its potential use as a modulator of signal transduction pathways, as well as its potential to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[2-[(5-ethylthiophen-2-yl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-5-16-10-11-17(28-16)29(26,27)22-13-12-21-18(24)14-6-8-15(9-7-14)23-19(25)20(2,3)4/h6-11,22H,5,12-13H2,1-4H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAFDPZSHVUYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-ethylthiophene-2-sulfonamido)ethyl)-4-pivalamidobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B6574515.png)
![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6574520.png)
![1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6574529.png)
![5-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione](/img/structure/B6574530.png)
![3-{5-[1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B6574536.png)
![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B6574543.png)
![2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6574551.png)
![N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6574553.png)
![3-methoxy-1-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6574559.png)
![3-ethoxy-1-ethyl-N-{5-[(2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6574569.png)
![N,N-diethyl-2-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B6574574.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B6574582.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6574585.png)
